.alpha.-Carrageenan

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Carrageenans are a family of linear sulfated polysaccharides that are extracted from red algae (red seaweed) . They are widely used in the food industry for their gelling, thickening, and stabilizing properties . α-Carrageenan is a type of carrageenan that contains the alpha-gal epitope .

Synthesis Analysis

Carrageenans, including α-Carrageenan, can be chemically modified to enhance certain properties. For instance, κ-Carrageenan was modified via phosphorylation to produce O-methylene phosphonic κ-carrageenan (OMPC), which showed enhanced membrane conductivity . Another study reported the covalent modification of κ-Carrageenan with cationic moieties .Molecular Structure Analysis

Carrageenans are high-molecular-weight polysaccharides made up of alternating 3-linked β-D-galactopyranose (G-units) and 4-linked α-D-galactopyranose (D-units) or 4-linked 3,6-anhydro-α-D-galactopyranose (DA-units), forming the disaccharide repeating unit of carrageenans .Chemical Reactions Analysis

Carrageenans, including α-Carrageenan, can undergo various chemical reactions. For instance, κ-Carrageenan was chemically modified via phosphorylation to produce O-methylene phosphonic κ-carrageenan (OMPC) . Another study reported the covalent modification of κ-Carrageenan with cationic moieties .Physical And Chemical Properties Analysis

Carrageenans, including α-Carrageenan, exhibit unique physical and chemical properties. They are large, highly flexible molecules that form curling helical structures, giving them the ability to form a variety of different gels at room temperature . They are also known for their gelling, thickening, and stabilizing abilities .Wirkmechanismus

Zukünftige Richtungen

Carrageenans, including α-Carrageenan, have emerged as a promising candidate in tissue engineering and regenerative medicine applications as they resemble native glycosaminoglycans (GAGs) . They have been mainly used for tissue engineering, wound coverage, and drug delivery . Future research is expected to explore wider applications of carrageenan to increase its economic potential .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of .alpha.-Carrageenan can be achieved through the extraction of carrageenan from red seaweed and subsequent chemical modification to obtain the desired alpha form.", "Starting Materials": [ "Red seaweed (source of carrageenan)", "Sodium hydroxide (NaOH)", "Sulfuric acid (H2SO4)", "Ethanol (C2H5OH)", "Acetone (C3H6O)" ], "Reaction": [ "Extraction of carrageenan from red seaweed using NaOH solution", "Precipitation of carrageenan using H2SO4", "Washing and drying of carrageenan", "Conversion of carrageenan to .alpha.-Carrageenan through treatment with ethanol and acetone" ] } | |

CAS-Nummer |

104781-83-1 |

Produktname |

.alpha.-Carrageenan |

Molekularformel |

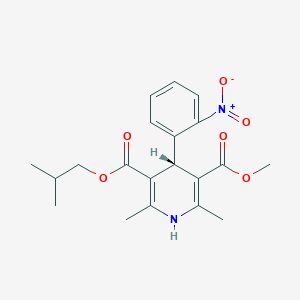

C7H7NO2 |

Molekulargewicht |

0 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.